Cas no 350-39-0 (2-fluoro-1-(4-nitrophenyl)ethan-1-one)
2-fluoro-1-(4-nitrophenyl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 2-fluoro-1-(4-nitrophenyl)ethan-1-one
- alpha-Fluoro-4'-nitroacetophenone
- starbld0023280
- AAA35039
- EN300-1620634
- 350-39-0
-
- Inchi: 1S/C8H6FNO3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4H,5H2
- InChI Key: KXIIJBOUUGTPQD-UHFFFAOYSA-N
- SMILES: FCC(C1C=CC(=CC=1)[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 183.03317122Da
- Monoisotopic Mass: 183.03317122Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 206
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 62.9Ų
2-fluoro-1-(4-nitrophenyl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1620634-0.05g |
2-fluoro-1-(4-nitrophenyl)ethan-1-one |
350-39-0 | 95% | 0.05g |
$238.0 | 2023-06-04 | |
| Enamine | EN300-1620634-0.1g |
2-fluoro-1-(4-nitrophenyl)ethan-1-one |
350-39-0 | 95% | 0.1g |
$355.0 | 2023-06-04 | |
| Enamine | EN300-1620634-0.25g |
2-fluoro-1-(4-nitrophenyl)ethan-1-one |
350-39-0 | 95% | 0.25g |
$509.0 | 2023-06-04 | |
| Enamine | EN300-1620634-0.5g |
2-fluoro-1-(4-nitrophenyl)ethan-1-one |
350-39-0 | 95% | 0.5g |
$803.0 | 2023-06-04 | |
| Enamine | EN300-1620634-1.0g |
2-fluoro-1-(4-nitrophenyl)ethan-1-one |
350-39-0 | 95% | 1g |
$1029.0 | 2023-06-04 | |
| Enamine | EN300-1620634-2.5g |
2-fluoro-1-(4-nitrophenyl)ethan-1-one |
350-39-0 | 95% | 2.5g |
$2014.0 | 2023-06-04 | |
| Enamine | EN300-1620634-5.0g |
2-fluoro-1-(4-nitrophenyl)ethan-1-one |
350-39-0 | 95% | 5g |
$2981.0 | 2023-06-04 | |
| Enamine | EN300-1620634-10.0g |
2-fluoro-1-(4-nitrophenyl)ethan-1-one |
350-39-0 | 95% | 10g |
$4421.0 | 2023-06-04 | |
| Aaron | AR01EKPE-50mg |
2-fluoro-1-(4-nitrophenyl)ethan-1-one |
350-39-0 | 95% | 50mg |
$353.00 | 2025-02-10 | |
| Aaron | AR01EKPE-100mg |
2-fluoro-1-(4-nitrophenyl)ethan-1-one |
350-39-0 | 95% | 100mg |
$514.00 | 2025-02-10 |
2-fluoro-1-(4-nitrophenyl)ethan-1-one Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 2-fluoro-1-(4-nitrophenyl)ethan-1-one
Professional Introduction to 2-Fluoro-1-(4-nitrophenyl)ethan-1-one (CAS No. 350-39-0)
2-Fluoro-1-(4-nitrophenyl)ethan-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 350-39-0, is a fluorinated nitro aromatic ketone that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural features, exhibits promising potential in various biological and chemical applications. The presence of both a fluorine substituent and a nitro group on a phenyl ring creates a molecule with distinct electronic and steric properties, making it a valuable scaffold for the development of novel therapeutic agents.
The structure of 2-fluoro-1-(4-nitrophenyl)ethan-1-one consists of an ethanone moiety linked to a fluorinated phenyl ring that is further substituted with a nitro group at the para position. This arrangement imparts a high degree of reactivity and selectivity, which are critical factors in drug design. The fluorine atom, being highly electronegative, influences the electronic distribution across the molecule, thereby affecting its interaction with biological targets. On the other hand, the nitro group introduces a strong electron-withdrawing effect, which can modulate the reactivity and binding affinity of the compound.
In recent years, there has been growing interest in exploring the pharmacological properties of fluorinated aromatic compounds due to their enhanced metabolic stability and improved bioavailability. 2-Fluoro-1-(4-nitrophenyl)ethan-1-one is no exception and has been studied for its potential applications in treating various diseases, including cancer and infectious disorders. The fluoro-substituted aromatic ring in this compound has been shown to enhance binding affinity to certain enzymes and receptors, making it a promising candidate for drug development.
One of the most compelling aspects of 2-fluoro-1-(4-nitrophenyl)ethan-1-one is its role as an intermediate in synthesizing more complex molecules. The nitro group can be readily reduced to an amine, providing a versatile handle for further functionalization. This property has been exploited in the synthesis of bioactive molecules, including kinase inhibitors and antimicrobial agents. The ability to modify the structure of this compound allows chemists to fine-tune its pharmacological profile, making it adaptable for multiple therapeutic applications.
Recent studies have highlighted the pharmacokinetic advantages of fluorinated compounds, particularly their improved oral bioavailability and resistance to degradation by metabolic enzymes. 2-Fluoro-1-(4-nitrophenyl)ethan-1-one leverages these benefits, demonstrating potential as a lead compound in drug discovery programs. Researchers have reported its efficacy in preclinical models for conditions such as inflammation and neurodegeneration. The fluorine atom’s influence on lipophilicity enhances membrane permeability, facilitating cellular uptake and improving therapeutic efficacy.
The synthesis of 2-fluoro-1-(4-nitrophenyl)ethan-1-one typically involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include Friedel-Crafts acylation followed by nucleophilic substitution or reduction steps to introduce the desired functional groups. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes.
In addition to its pharmaceutical applications, 2-fluoro-1-(4-nitrophenyl)ethan-1-one has found utility in materials science and chemical research. Its unique electronic properties make it a valuable building block for designing organic semiconductors and luminescent materials. The interplay between the fluorine and nitro groups results in distinct spectroscopic characteristics, which are exploited in various analytical techniques.
The future prospects of 2-fluoro-1-(4-nitrophenyl)ethan-1-one are vast, with ongoing research aimed at expanding its therapeutic applications and understanding its mechanistic interactions with biological targets. As computational chemistry tools advance, virtual screening methods are being employed to identify new derivatives with enhanced pharmacological profiles. Collaborative efforts between academia and industry are expected to accelerate the development of novel drugs based on this scaffold.
In conclusion, 2-fluoro-1-(4-nitrophenyl)ethan-1-one (CAS No. 350-39-0) represents a significant advancement in medicinal chemistry due to its unique structural features and versatile reactivity. Its potential as an intermediate in drug synthesis, coupled with its pharmacokinetic advantages, positions it as a cornerstone compound in modern therapeutic research. As scientific understanding continues to evolve, new applications for this compound are likely to emerge, further solidifying its importance in both academic and industrial settings.
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